methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring, a nitrobenzoyl group, and a methyl ester
Preparation Methods
The synthesis of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate typically involves multiple steps, starting with the preparation of 2-chloro-5-nitrobenzoic acid. This can be achieved through a nitration reaction of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid . The resulting 2-chloro-5-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride . Finally, the acid chloride reacts with 4-piperidinecarboxylate in the presence of a base to form the desired compound .
Chemical Reactions Analysis
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-nitrobenzoate: This compound lacks the piperidine ring, making it less versatile in biological applications.
2-Chloro-5-nitrobenzoyl chloride: This compound is more reactive due to the presence of the acid chloride group, making it useful in different synthetic applications.
Methyl N-(2-chloro-5-nitrobenzoyl)leucinate: This compound contains a leucine moiety, which can impart different biological properties compared to the piperidine ring.
Properties
IUPAC Name |
methyl 1-(2-chloro-5-nitrobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-8-10(17(20)21)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSWYDPRKRKCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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